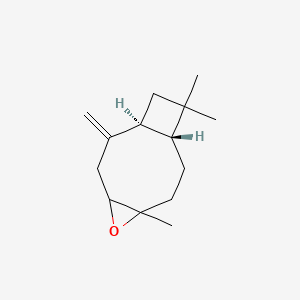

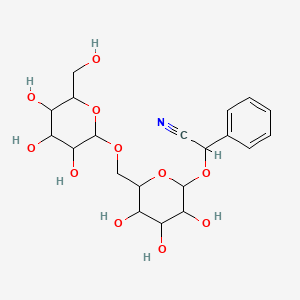

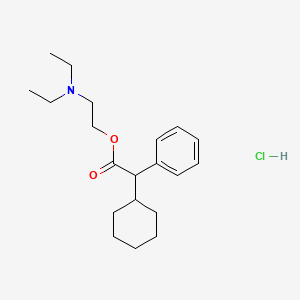

![molecular formula C14H22 B10753731 CARYOPHYLLENE [t(-)]](/img/structure/B10753731.png)

CARYOPHYLLENE [t(-)]

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Caryophyllene can be synthesized through various methods, including the extraction from natural sources such as clove oil, cinnamon leaves, copaiba balsam, and basil . The extraction process typically involves steam distillation or solvent extraction followed by purification using chromatographic techniques .

Industrial Production Methods: Industrial production of caryophyllene often involves the extraction from plant materials followed by purification. The process is optimized to ensure high yield and purity of the compound. For example, β-caryophyllene can be isolated from clove extracts using gas chromatography methods that have been validated for their accuracy and precision .

Chemical Reactions Analysis

Types of Reactions: Caryophyllene undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

Substitution: Substitution reactions often involve halogenation using reagents like bromine (Br₂) or chlorine (Cl₂).

Major Products:

Oxidation Products: Caryophyllene oxide, which is formed by the addition of an oxygen atom to the caryophyllene molecule.

Reduction Products: Reduced forms of caryophyllene, which may include various hydrogenated derivatives.

Substitution Products: Halogenated derivatives of caryophyllene, such as bromocaryophyllene or chlorocaryophyllene.

Scientific Research Applications

Caryophyllene has a wide range of scientific research applications due to its unique chemical structure and biological activities :

Chemistry: Used as a platform for obtaining compounds of various structures, including biologically active compounds.

Biology: Studied for its role in plant defense mechanisms and its interactions with other plant metabolites.

Medicine: Exhibits anti-inflammatory, analgesic, and anticancer properties.

Industry: Used in the formulation of fragrances, flavors, and as an additive in food and cosmetic products.

Mechanism of Action

Caryophyllene exerts its effects primarily through its interaction with the cannabinoid receptor type 2 (CB2 receptor) . It binds to the CB2 receptor with high affinity, leading to the activation of various signaling pathways that mediate its anti-inflammatory and analgesic effects . Additionally, caryophyllene has been shown to inhibit the activity of key inflammatory mediators such as inducible nitric oxide synthase (iNOS), interleukin 1 beta (IL-1β), and tumor necrosis factor-alpha (TNF-α) .

Comparison with Similar Compounds

Caryophyllene is often compared with other sesquiterpenes such as humulene and isocaryophyllene .

Isocaryophyllene: The cis double bond isomer of caryophyllene, which differs in its chemical structure and biological properties.

Uniqueness: Caryophyllene is unique due to its ability to act as a full agonist of the CB2 receptor without affecting the cannabinoid receptor type 1 (CB1 receptor), which is associated with psychoactive effects . This makes it a promising candidate for therapeutic applications without the risk of psychoactive side effects.

References

Properties

Molecular Formula |

C14H22 |

|---|---|

Molecular Weight |

190.32 g/mol |

IUPAC Name |

(1S,8R)-5,9,9-trimethyl-2-methylidenebicyclo[6.2.0]dec-4-ene |

InChI |

InChI=1S/C14H22/c1-10-5-7-11(2)12-9-14(3,4)13(12)8-6-10/h5,12-13H,2,6-9H2,1,3-4H3/t12-,13-/m1/s1 |

InChI Key |

INOSMXBKABLUIL-CHWSQXEVSA-N |

Isomeric SMILES |

CC1=CCC(=C)[C@H]2CC([C@@H]2CC1)(C)C |

Canonical SMILES |

CC1=CCC(=C)C2CC(C2CC1)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

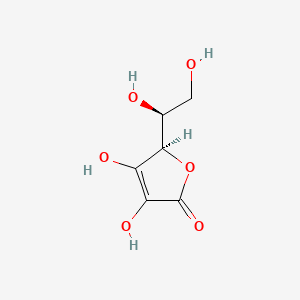

![(2R,4R,5S,6S)-4-(Hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride](/img/structure/B10753679.png)

![(2R,4R,6S)-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride](/img/structure/B10753700.png)

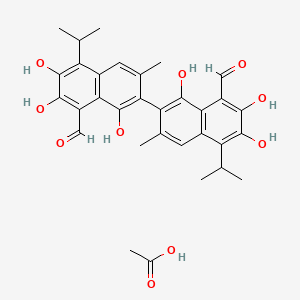

![sodium;(6S,7S)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[(2-phenyl-2-sulfonatoacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10753727.png)

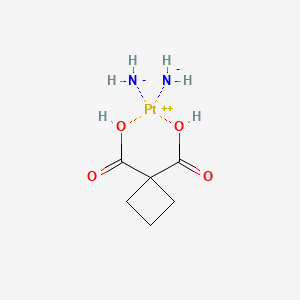

![4-[2-[[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenol;hydrochloride](/img/structure/B10753738.png)